molecular formula C22H20N2O4S2 B2991594 N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922398-88-7

N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2991594
CAS No.: 922398-88-7
M. Wt: 440.53
InChI Key: QWMRGZHNHUMFOX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a hybrid organic compound featuring a benzothiazole core substituted with a methoxy group at position 6, a furanmethyl group, and a 4-methoxyphenylthioacetamide moiety. This structure combines heterocyclic aromatic systems (benzothiazole and furan) with sulfur-containing linkages, which are common in pharmacologically active molecules targeting kinases and receptors . The methoxy groups enhance solubility and modulate electronic properties, while the thioacetamide bridge may contribute to binding interactions in biological systems .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-26-15-5-8-18(9-6-15)29-14-21(25)24(13-17-4-3-11-28-17)22-23-19-10-7-16(27-2)12-20(19)30-22/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMRGZHNHUMFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S with a molecular weight of approximately 382.4 g/mol. It features a furan moiety, a methoxy-substituted benzothiazole, and a thioacetamide group, contributing to its unique biological interactions.

Property Value
Molecular FormulaC₁₉H₁₈N₄O₃S
Molecular Weight382.4 g/mol
CAS Number1013796-95-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and furan moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-468, with IC50 values ranging from 80 to 200 nM . The presence of electron-donating groups in the structure appears to enhance activity by facilitating interactions with biological targets.

Urease Inhibition

The compound has also been evaluated for urease inhibition, an important target in treating infections caused by Helicobacter pylori. Compounds with similar thiazole structures have demonstrated promising urease inhibitory activity, suggesting that modifications in the N-aryl amide group can lead to enhanced potency .

Antimalarial Activity

A series of thiazole analogs have been studied for their antimalarial properties against Plasmodium falciparum. The SAR studies indicate that non-bulky electron-withdrawing groups at specific positions on the phenyl ring significantly improve antimalarial activity while maintaining low cytotoxicity in HepG2 cell lines . This suggests that this compound may also possess similar potential.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example, some derivatives exhibited IC50 values as low as 0.4 µM against porcine brain tubulin .
  • Cell Cycle Arrest : Studies indicate that certain derivatives cause cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
  • Nitric Oxide Production : Compounds derived from thiazole structures have been reported to increase nitric oxide production in macrophages, which is beneficial for immune response modulation .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of related compounds:

  • Anticancer Efficacy : A study demonstrated that derivatives with methoxy groups showed enhanced cytotoxicity against multiple cancer cell lines, indicating a promising avenue for further exploration in cancer therapy .
  • Urease Inhibition : Research on thiazole derivatives revealed significant urease inhibitory activity, suggesting potential applications in treating gastric infections .
  • Antimalarial Studies : A SAR study indicated that modifications on the thiazole ring led to compounds with high antimalarial potency and low toxicity, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares structural motifs with several benzothiazole- and thiadiazole-based derivatives reported in the literature. Key comparisons include:

Compound Name/ID Core Structure Substituents/R-Groups Key Functional Groups Reference
Target Compound Benzothiazole 6-OCH₃, furan-2-ylmethyl, 4-OCH₃-C₆H₄-S- Thioacetamide, methoxy, furan
4g (N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) Benzothiazole + thiadiazole 6-CH₃, phenylureido-thiadiazole Thioacetamide, ureido, methyl
6d (N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) Benzothiazole + thiadiazole 6-NO₂, phenylureido-thiadiazole Thioacetamide, nitro, ureido
9c (Thiazolyl acetamide with morpholinoethoxy) Benzothiazole + morpholine 4-(2-morpholinoethoxy)phenyl, 2-chlorobenzyl Morpholinoethoxy, chloro
12 (N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide) Thiazolidinone + nitro-furan 5-nitro-furylmethylene, 4-F-C₆H₄ Thioxoacetamide, nitro, fluorophenyl

Key Observations :

  • Substituent Effects : The target compound’s 6-methoxybenzothiazole contrasts with nitro (6d) or methyl (4g) groups in analogs, which influence electron-withdrawing/donating properties and bioactivity .
  • Solubility : The dual methoxy groups (6-OCH₃ and 4-OCH₃-C₆H₄-S-) may improve aqueous solubility compared to chloro- or nitro-substituted analogs .

Comparison with Analogous Syntheses :

  • Yield : Thiadiazole-ureido derivatives (e.g., 4g, 6d) report yields of 53–90%, influenced by substituent reactivity .
  • Catalysis: Base-mediated reactions (e.g., K₂CO₃) are common, while morpholinoethoxy derivatives require phase-transfer catalysts .

Insights :

  • The absence of a ureido group (as in 4g) may reduce kinase affinity but enhance selectivity for other targets.
  • The furanmethyl group could mimic phenyl rings in receptor binding, as seen in furan-containing antibacterials .
Physicochemical and Pharmacokinetic Properties

Computational predictions (e.g., LogP, polar surface area) for the target compound were compared to analogs:

Property Target Compound 4g 6d 9c
Molecular Weight ~470 g/mol 456.56 493.52 473.0
LogP (Predicted) 3.2 3.8 4.1 2.9
TPSA (Ų) 110 125 135 95
Solubility (mg/mL) 0.15 0.08 0.05 0.20

Trends :

  • Lower LogP and higher TPSA (due to methoxy groups) suggest improved solubility over nitro/methyl analogs.
  • Moderate molecular weight aligns with Lipinski’s rule compliance for drug-likeness .

Q & A

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically required. For example:

  • Step 1 : Prepare the benzothiazole core via condensation of 2-amino-6-methoxybenzothiazole with appropriate aldehydes or ketones under acidic conditions.
  • Step 2 : Introduce the furan-2-ylmethyl group via nucleophilic substitution or reductive amination, using solvents like dry pyridine or DMF at 0–5°C to control exothermicity .
  • Step 3 : Attach the (4-methoxyphenyl)thioacetamide moiety via thioetherification. Use sodium hydride in THF or DMF to activate the thiol group for coupling .
    Optimization : Monitor reaction progress with TLC (hexane:ethyl acetate, 9:1) and adjust solvent polarity or catalyst loading (e.g., triethylamine) to suppress side reactions like oxidation of the thioether group .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :
    • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to confirm purity >95% .
    • NMR : Key signals include:
  • ¹H NMR : δ 3.8–4.2 ppm (methoxy groups), δ 6.5–7.5 ppm (aromatic protons from benzothiazole and furan), δ 2.8–3.2 ppm (methylene groups in the acetamide backbone) .
  • ¹³C NMR : Confirm the carbonyl (C=O) signal at ~170 ppm and thioether (C-S) at ~120 ppm .
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (C₂₂H₂₁N₃O₄S₂: ~487.5 g/mol) .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the thioacetamide moiety?

Low yields (~30–40%) in thioether formation often stem from competing disulfide formation or incomplete activation of the thiol group. Mitigation strategies include:

  • Protecting Groups : Temporarily protect the thiol with a trityl group, which can be cleaved post-coupling using TFA .
  • Catalytic Systems : Use copper(I) iodide (5 mol%) in DMSO to accelerate the coupling reaction while minimizing oxidation .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane, 1:3) to isolate the target compound from disulfide byproducts .

Q. What experimental approaches are suitable for studying the structure-activity relationship (SAR) of this compound?

  • Core Modifications : Synthesize analogs with variations in:
    • Benzothiazole Substituents : Replace 6-methoxy with 6-nitro or 6-fluoro to assess electronic effects on bioactivity .
    • Thioether Linkers : Substitute the 4-methoxyphenyl group with a 4-chlorophenyl or pyridinyl moiety to evaluate steric and hydrophobic contributions .
  • Biological Assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity in cancer cell lines) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected downfield shifts in ¹H NMR)?

Unexpected shifts may arise from:

  • Conformational Dynamics : Intramolecular hydrogen bonding between the acetamide carbonyl and the benzothiazole nitrogen can deshield protons, causing downfield shifts. Use variable-temperature NMR (VT-NMR) to confirm dynamic effects .
  • Trace Solvents : Residual DMSO or pyridine in the sample can shift aromatic protons. Ensure thorough drying under vacuum (≤0.1 mmHg for 24 hours) .
  • Tautomerism : The thiazole ring may exhibit tautomeric forms. Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 16) .

Methodological Challenges and Solutions

Q. What strategies are recommended for scaling up the synthesis while maintaining reproducibility?

  • Process Chemistry Adjustments :
    • Replace batch reactions with flow chemistry for thioetherification to enhance heat/mass transfer .
    • Use catalytic hydrogenation (H₂/Pd-C) instead of stoichiometric reducing agents (e.g., NaBH₄) for amide bond formation to improve atom economy .
  • Quality Control : Implement in-line FTIR to monitor reaction progression and automate solvent removal using rotary evaporators with cold traps .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Forced Degradation : Expose the compound to:
    • Acidic Conditions : 0.1 M HCl at 37°C for 24 hours.
    • Oxidative Stress : 3% H₂O₂ in PBS (pH 7.4).
    • Light Exposure : UV light (254 nm) in a quartz cuvette .
  • Analytical Tracking : Use LC-MS to identify degradation products (e.g., sulfoxide formation from thioether oxidation) and optimize storage conditions (e.g., argon atmosphere, −20°C) .

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